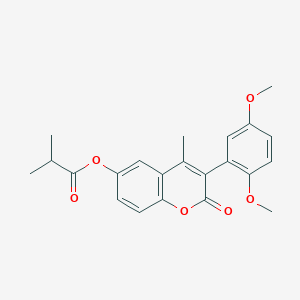
2-(7-Phenylmethoxy-1H-indol-3-yl)ethanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indole is a heterocyclic compound that is widely distributed in the natural environment and can be found in a variety of essential natural products and pharmaceuticals . The compound you’re asking about seems to be a derivative of indole, specifically a tryptamine derivative . Tryptamines are a group of compounds that contain a bicyclic indole structure and a two-carbon side chain .
Molecular Structure Analysis
The molecular structure of indole consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . In the case of “2-(7-Phenylmethoxy-1H-indol-3-yl)ethanamine;hydrochloride”, there would be additional functional groups attached to the indole ring, specifically a phenylmethoxy group at the 7-position and an ethanamine group at the 2-position.Chemical Reactions Analysis
Indole and its derivatives are known to undergo a variety of chemical reactions. For example, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization . The specific reactions that “2-(7-Phenylmethoxy-1H-indol-3-yl)ethanamine;hydrochloride” would undergo would depend on the specific functional groups present on the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, indole is a crystalline solid at room temperature and has a strong, unpleasant odor . The properties of “2-(7-Phenylmethoxy-1H-indol-3-yl)ethanamine;hydrochloride” would depend on the specific functional groups present on the molecule.Scientific Research Applications
- EN300-6748370 is a derivative of tryptamine, which is structurally related to serotonin. Researchers investigate its interaction with serotonin receptors (such as 5-HT1A, 5-HT2A, and 5-HT2C) to understand its potential as a modulator of mood, cognition, and behavior .
- Studies have explored the anti-inflammatory properties of EN300-6748370 . It may inhibit pro-inflammatory cytokines, making it relevant for conditions like periodontal inflammation .
Neuropharmacology and Serotonin Receptors
Anti-Inflammatory Effects
Plant Growth Regulators
Future Directions
Research into indole and its derivatives is ongoing, with many potential applications in pharmaceuticals and other industries . Future research into “2-(7-Phenylmethoxy-1H-indol-3-yl)ethanamine;hydrochloride” could involve exploring its potential biological activities and developing methods for its synthesis and characterization.
properties
IUPAC Name |
2-(7-phenylmethoxy-1H-indol-3-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O.ClH/c18-10-9-14-11-19-17-15(14)7-4-8-16(17)20-12-13-5-2-1-3-6-13;/h1-8,11,19H,9-10,12,18H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGDZTBNFBQLJCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=C2NC=C3CCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-oxo-3H-phthalazin-1-yl)methyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2770108.png)
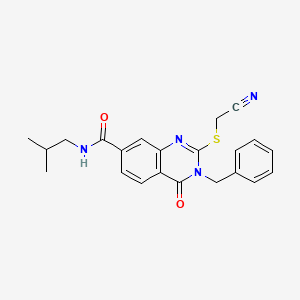
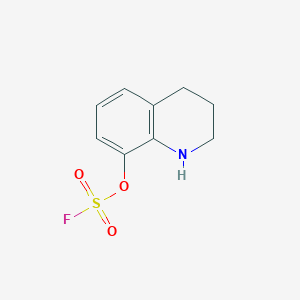
![5-(4-fluorobenzyl)-7-(indoline-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2770112.png)
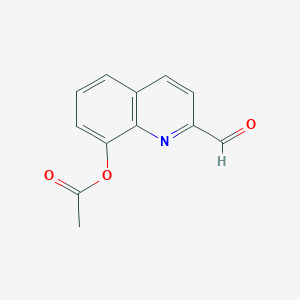
![2-(benzo[d][1,3]dioxol-5-yl)-N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2770115.png)
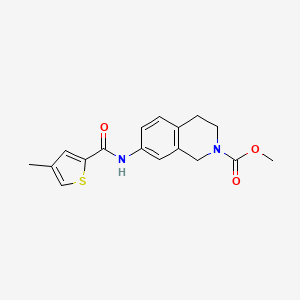
![ethyl 2-{[(2E)-2-cyano-3-(2-hydroxy-5-methoxyphenyl)prop-2-enoyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B2770118.png)
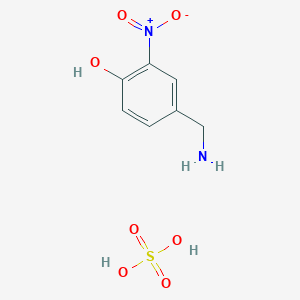
![Methyl 3-((2-methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)benzoate hydrochloride](/img/structure/B2770121.png)
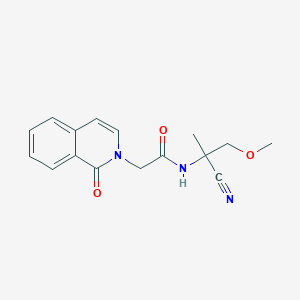
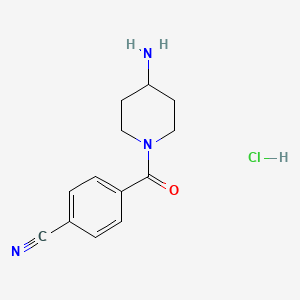
![2-(3,4-Dimethylphenyl)-4-((4-vinylbenzyl)thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2770127.png)
